Cas no 73430-00-9 (Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt)
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt Chemical and Physical Properties
Names and Identifiers
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- L-Arginine,N2-[N2-(N2-L-threonyl-L-arginyl)-L-lysyl]- (9CI)
- Anti-Kentsin
- THR-ARG-LYS-ARG
- Antikentsin
- H-Thr-Arg-Lys-Arg-OH
- 73430-00-9
- Anti-Kentsin Trifluoroacetate
- (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
- Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
-
- Inchi: 1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1
- InChI Key: PUCVFFIKMUADKZ-GYFKHDNESA-N
- SMILES: FC(C(=O)O)(F)F.O=C([C@H](CCC/N=C(\N)/N)NC([C@H]([C@@H](C)O)N)=O)N[C@H](C(N[C@H](C(=O)O)CCC/N=C(\N)/N)=O)CCCCN
Computed Properties
- Exact Mass: 673.34829195g/mol
- Monoisotopic Mass: 673.34829195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 930
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 363Ų
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A017234-2.5mg |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt |
73430-00-9 | 2.5mg |
$ 455.00 | 2022-06-08 | ||
| TRC | A017234-5mg |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt |
73430-00-9 | 5mg |
$ 905.00 | 2022-06-08 | ||
| TRC | A017234-10mg |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt |
73430-00-9 | 10mg |
$ 1445.00 | 2022-06-08 | ||
| A2B Chem LLC | AX45703-1mg |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt |
73430-00-9 | > 95% | 1mg |
$318.00 | 2024-04-19 | |
| A2B Chem LLC | AX45703-5mg |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt |
73430-00-9 | > 95% | 5mg |
$495.00 | 2024-04-19 | |
| A2B Chem LLC | AX45703-10mg |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt |
73430-00-9 | > 95% | 10mg |
$642.00 | 2024-04-19 |
Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt Related Literature
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt
Anti-Kentsin Trifluoroacetate Salt: A Comprehensive Overview
The compound with CAS No. 73430-00-9, known as Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt, is a highly specialized chemical entity that has garnered significant attention in the fields of biochemistry and pharmacology. This compound is a trifluoroacetate salt derivative of the peptide sequence H-Thr-Arg-Lys-Arg-OH, which exhibits unique biological properties and potential therapeutic applications. Recent advancements in peptide chemistry and drug delivery systems have further highlighted its significance in modern research.
Anti-Kentsin itself is a naturally occurring peptide that plays a critical role in cellular processes, particularly in the regulation of protein trafficking and membrane dynamics. The addition of the trifluoroacetate salt group to this peptide enhances its stability and solubility, making it more amenable for use in experimental and clinical settings. Researchers have recently explored the use of Anti-Kentsin trifluoroacetate salt in various biological assays, demonstrating its potential as a tool for studying intracellular transport mechanisms.
The structural integrity of H-Thr-Arg-Lys-Arg-OH is crucial for its biological activity. The presence of arginine residues within the peptide sequence contributes to its ability to interact with negatively charged phospholipids, a property that is essential for its function in cellular membranes. Recent studies have utilized advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, to elucidate the three-dimensional structure of this compound. These findings have provided deeper insights into its molecular interactions and functional dynamics.
In terms of applications, Anti-Kentsin trifluoroacetate salt has shown promise in the development of novel therapeutic agents targeting membrane-associated diseases. For instance, researchers have investigated its potential as an inhibitor of certain membrane trafficking pathways, which could be relevant for treating conditions such as cancer and neurodegenerative disorders. Additionally, its high solubility and stability make it an ideal candidate for formulation into drug delivery systems, including liposomal encapsulation and nanoparticle-based carriers.
Recent breakthroughs in peptide synthesis techniques have further enhanced the production efficiency of Anti-Kentsin trifluoroacetate salt. The use of solid-phase peptide synthesis (SPPS) combined with high-throughput screening methods has enabled researchers to optimize the synthesis process, ensuring higher yields and purities. These advancements have significantly contributed to the scalability of this compound for large-scale preclinical studies.
Moreover, the integration of computational modeling tools has provided valuable insights into the pharmacokinetic and pharmacodynamic properties of Anti-Kentsin trifluoroacetate salt. Molecular docking studies have revealed potential binding sites on target proteins, while pharmacokinetic modeling has predicted favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These computational approaches have greatly accelerated the drug discovery process and provided a strong foundation for future clinical trials.
In conclusion, Anti-Kentsin trifluoroacetate salt H-Thr-Arg-Lys-Arg-OH trifluoroacetate salt (CAS No. 73430-00-9) represents a cutting-edge chemical entity with immense potential in both basic research and therapeutic development. Its unique properties, combined with recent advancements in synthetic chemistry and computational modeling, position it as a key player in the ongoing quest for innovative medical solutions.
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